beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate

Description

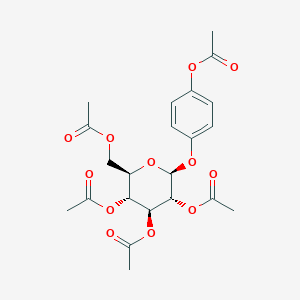

Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate: is a chemical compound with the molecular formula C({22})H({26})O(_{12}) and a molecular weight of 482.4346 g/mol . . This compound is a derivative of glucopyranoside, where the phenyl group is substituted with an acetyloxy group, and the glucose moiety is fully acetylated.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetyloxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-11(23)28-10-18-19(30-13(3)25)20(31-14(4)26)21(32-15(5)27)22(34-18)33-17-8-6-16(7-9-17)29-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHWMISYPPWNDJ-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate typically involves the acetylation of arbutin. The process can be summarized as follows:

Starting Material: Arbutin (4-hydroxyphenyl beta-D-glucopyranoside).

Acetylation: Arbutin is treated with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups on both the phenyl and glucose moieties.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Acetylation: Large quantities of arbutin are acetylated using acetic anhydride and a suitable catalyst.

Continuous Processing: The reaction is often carried out in continuous flow reactors to enhance efficiency and yield.

Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate can undergo hydrolysis in the presence of water or aqueous acids, leading to the removal of acetyl groups and regeneration of the parent arbutin compound.

Oxidation: The phenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

Common Reagents and Conditions:

Hydrolysis: Water, dilute acids (e.g., hydrochloric acid).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Arbutin, acetic acid.

Oxidation: Quinones, carboxylic acids.

Reduction: Reduced phenyl derivatives, deacetylated glucose.

Scientific Research Applications

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate involves its hydrolysis to release arbutin and acetic acid. Arbutin, the active component, inhibits the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition leads to reduced melanin production, making it useful in skin-lightening applications . Additionally, arbutin exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Arbutin (4-hydroxyphenyl beta-D-glucopyranoside): The parent compound, which lacks the acetyl groups.

Phenyl beta-D-glucopyranoside: A similar compound where the phenyl group is not substituted with an acetyloxy group.

Methyl beta-D-glucopyranoside: A compound where the phenyl group is replaced with a methyl group.

Uniqueness: Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate is unique due to its fully acetylated structure, which enhances its stability and lipophilicity. This makes it more suitable for certain applications, such as in cosmetics, where stability and skin penetration are important .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.